molecular formula C6H10N4S B15215410 5-Amino-6-(dimethylamino)pyrimidine-4(1H)-thione CAS No. 54660-15-0

5-Amino-6-(dimethylamino)pyrimidine-4(1H)-thione

Cat. No.: B15215410
CAS No.: 54660-15-0
M. Wt: 170.24 g/mol
InChI Key: BFFAFUVFTUDGTQ-UHFFFAOYSA-N
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Description

5-Amino-6-(dimethylamino)pyrimidine-4(1H)-thione is a versatile pyrimidinethione derivative of significant interest in medicinal chemistry and heterocyclic synthesis. This compound features a thiocarbonyl group and multiple nitrogen sites, making it a valuable scaffold for constructing complex molecular architectures. As a member of the pyrimidinethione family, it displays characteristic reactivity patterns, particularly in S-alkylation reactions where the sulfur atom readily undergoes alkylation with various alkyl halides, sulfonates, or sulfates under mild basic conditions . This transformation is fundamental for creating diverse sulfide and sulfone derivatives, which are crucial intermediates in drug discovery pipelines . The structural framework of this aminopyrimidinethione is closely related to uracil bases, positioning it as a key building block for nucleoside analog development . Such analogs are extensively investigated for their antiviral and antitumor properties, as evidenced by established pyrimidine-based drugs like 5-fluorouracil and various nucleoside reverse transcriptase inhibitors . Researchers value this compound for synthesizing fused polycyclic systems, including pyridodipyrimidines, which are privileged structures in medicinal chemistry known for exhibiting a range of biological activities such as DHFR inhibition, EGFr inhibition, and cytotoxic effects . The compound is supplied strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult relevant safety data sheets prior to use.

Properties

CAS No.

54660-15-0

Molecular Formula

C6H10N4S

Molecular Weight

170.24 g/mol

IUPAC Name

5-amino-6-(dimethylamino)-1H-pyrimidine-4-thione

InChI

InChI=1S/C6H10N4S/c1-10(2)5-4(7)6(11)9-3-8-5/h3H,7H2,1-2H3,(H,8,9,11)

InChI Key

BFFAFUVFTUDGTQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C(=S)N=CN1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-(dimethylamino)pyrimidine-4(1H)-thione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-6-chloropyrimidine-4-thione with dimethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-(dimethylamino)pyrimidine-4(1H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The amino and dimethylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

5-Amino-6-(dimethylamino)pyrimidine-4(1H)-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antiviral, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 5-Amino-6-(dimethylamino)pyrimidine-4(1H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The pyrimidine-thione core is common among analogs, but substituent variations significantly alter physicochemical and biological properties. Key compounds are compared below:

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Properties/Applications References
5-Amino-6-(dimethylamino)pyrimidine-4(1H)-thione 5-NH₂, 6-N(CH₃)₂, 4-thione C₆H₁₁N₅S 185.25 Potential ligand, synthetic intermediate
5-Hydroxy-2-methylpyrimidine-4(1H)-thione 5-OH, 2-CH₃, 4-thione C₅H₆N₂OS 142.18 Chelating agent, antimicrobial studies
6-Amino-4-hydroxy-1-methylpyrimidine-2(1H)-thione 6-NH₂, 4-OH, 1-CH₃, 2-thione C₅H₈N₄OS 172.21 Reacts with hydrazine to form triazoles
5-Acetyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidine-2(1H)-thione 5-COCH₃, 4-Ph(OMe), 6-CH₃, 2-thione C₁₅H₁₇N₂O₂S 307.37 Crystallographically characterized; bioactive
4-Aminoquinazoline-2(1H)-thione Quinazoline core with 4-NH₂, 2-thione C₈H₇N₃S 177.23 Forms derivatives via Dimroth rearrangement

Physicochemical Properties

  • Electronic Effects: The dimethylamino group in the target compound is strongly electron-donating, increasing nucleophilicity at the thione sulfur compared to hydroxy or methyl substituents in analogs like 5-hydroxy-2-methylpyrimidine-4(1H)-thione .
  • Solubility: Hydroxy and amino substituents (e.g., in 6-amino-5-hydroxy-4(3H)-pyrimidinone, C₄H₅N₃O₂) enhance water solubility, whereas lipophilic groups like acetyl or methoxyphenyl (e.g., in dihydropyrimidine-thiones) improve membrane permeability .

Q & A

Q. What are the established synthetic routes for 5-Amino-6-(dimethylamino)pyrimidine-4(1H)-thione, and how do reaction conditions influence yield?

The compound can be synthesized via condensation reactions involving acetylacetone aldehyde and cyanoethyl thioacetate in the presence of N-methylmorpholine, followed by alkylation to introduce substituents . Key variables include solvent choice (e.g., ethanol or DMF), temperature (often 60–80°C), and catalysts like potassium carbonate for alkylation steps . Yields typically range from 58% to 89%, depending on substituent steric effects and purification methods .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • IR spectroscopy identifies thione (C=S) stretches near 1200–1250 cm⁻¹ and amine (N-H) bands at 3300–3500 cm⁻¹ .
  • NMR (¹H and ¹³C) resolves dimethylamino protons (δ ~2.8–3.2 ppm) and pyrimidine ring protons (δ 6.5–8.5 ppm) .
  • X-ray crystallography (e.g., monoclinic space group P2₁/m) provides bond lengths and angles, confirming tautomeric forms (e.g., thione vs. thiol) .

Q. How is the antimicrobial activity of derivatives assessed in preliminary studies?

Derivatives are screened against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria using agar diffusion or microdilution assays. Minimum inhibitory concentrations (MICs) are reported, with active compounds showing MICs ≤25 µg/mL. Substituents like thiazole or oxadiazole rings enhance activity by improving membrane penetration .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in hydrazinolysis or alkylation reactions?

Hydrazinolysis proceeds via nucleophilic attack at the thione sulfur, forming intermediates like 4-amino-5-hydrazino-1,2,4-triazole-3-thiol. Reductive pathways (NO → NH₂ → H) are proposed for nitroso derivatives . Alkylation selectivity (N- vs. S-alkylation) depends on solvent polarity and base strength, with DMF/K₂CO₃ favoring N-alkylation .

Q. How can structural modifications optimize dihydrofolate reductase (DHFR) inhibition?

Introducing electron-withdrawing groups (e.g., 4-chlorophenyl) at the 6-position enhances DHFR binding affinity. Computational docking (e.g., AutoDock Vina) identifies hydrophobic interactions with Phe31 and hydrogen bonds with Thr121. In vitro IC₅₀ values correlate with substituent Hammett constants (σ > 0.5 improves activity) .

Q. What strategies resolve contradictions in reported biological activities across studies?

Discrepancies may arise from assay variability (e.g., serum content in media) or tautomerism (thione vs. thiol forms). Strategies include:

  • Control experiments under standardized conditions (pH 7.4, 37°C).
  • Tautomer analysis via X-ray crystallography or DFT calculations to confirm dominant forms .
  • Structure-activity relationship (SAR) studies isolating substituent effects .

Methodological Considerations

Q. How are synthetic intermediates validated for purity in multi-step syntheses?

  • HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity.
  • Mass spectrometry (ESI-MS) confirms molecular ions (e.g., m/z 401.51 for C₂₃H₂₇N₇ derivatives) .
  • Melting point consistency (±2°C) across batches indicates reproducibility .

Q. What computational tools predict the compound’s tautomeric equilibrium in solution?

DFT calculations (B3LYP/6-31G*) model energy differences between tautomers. Solvent effects (PCM model) show polar solvents (e.g., water) stabilize the thione form, while nonpolar solvents favor thiol .

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